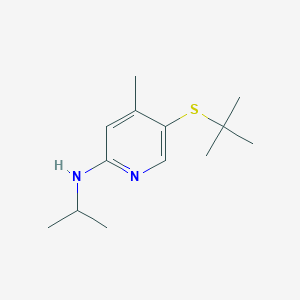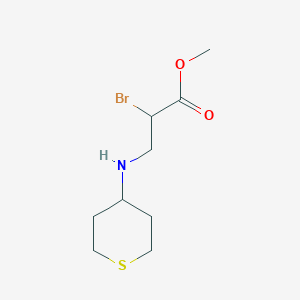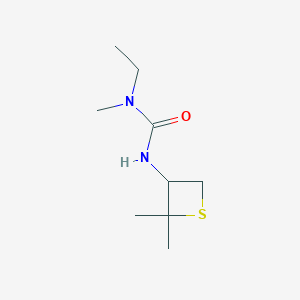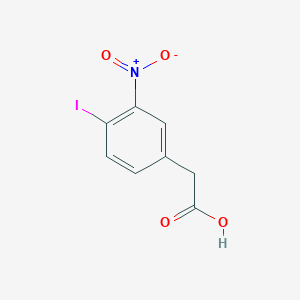
5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine is an organic compound that features a pyridine ring substituted with a tert-butylthio group, an isopropyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine typically involves the introduction of the tert-butylthio group onto a pyridine ring. One common method is the reaction of a pyridine derivative with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiolates or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. The tert-butylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butylthiol: A simpler compound with a similar tert-butylthio group.
N-isopropyl-4-methylpyridin-2-amine: Lacks the tert-butylthio group but has similar structural features.
tert-Butyl-substituted indoles and quinoxalines: Compounds with tert-butyl groups that exhibit similar chemical properties
Uniqueness
5-(tert-Butylthio)-N-isopropyl-4-methylpyridin-2-amine is unique due to the combination of its tert-butylthio group and pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research applications and industrial uses.
Properties
Molecular Formula |
C13H22N2S |
|---|---|
Molecular Weight |
238.39 g/mol |
IUPAC Name |
5-tert-butylsulfanyl-4-methyl-N-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C13H22N2S/c1-9(2)15-12-7-10(3)11(8-14-12)16-13(4,5)6/h7-9H,1-6H3,(H,14,15) |
InChI Key |
BBXJFAJPRDRGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1SC(C)(C)C)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl N-boc-4-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13015435.png)






![1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one](/img/structure/B13015473.png)

![(S)-8-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13015477.png)
![cis-6-Benzyloctahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B13015480.png)

